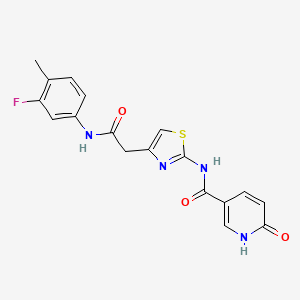

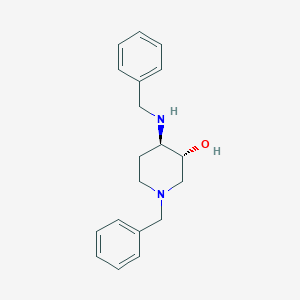

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL” is a chemical compound . It is also known as rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride . The CAS Number is 114870-73-4 .

Physical and Chemical Properties Analysis

The physical form of a similar compound, rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Strategies

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol has been a subject of interest in various synthetic strategies due to its pharmaceutical relevance. Ortiz et al. (2012) explored four synthetic approaches towards its preparation, focusing on controlling the stereochemistry of the 4,3-amino alcohol moiety. These strategies included novel Rh(I) catalyzed asymmetric hydrogenation and biocatalytic techniques (Ortiz et al., 2012). Similarly, Young et al. (2012) described an efficient, scalable synthesis for this compound, highlighting the importance of regiochemistry in its amino alcohol structure and the trans-relationship between the amine and the hydroxyl group (Young et al., 2012).

Microbial Reduction Studies

Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, finding that certain microorganisms produced the ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities, showcasing the potential of microbial processes in producing this compound (Guo et al., 2006).

Piperidine Derivative Synthesis

Laschat et al. (1996) demonstrated the synthesis of 3-amino-2,4-dialkyl-substituted piperidines, which are structurally related to this compound. Their study focused on diastereoselective cyclization and the influence of Lewis acids and nitrogen-protecting groups on product distribution (Laschat et al., 1996).

Catalytic Amination Studies

Mukherjee and Widenhoefer (2011) explored the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives, providing insights into the synthesis methodologies that could potentially be applied to similar compounds (Mukherjee & Widenhoefer, 2011).

Safety and Hazards

The safety information for rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, piperidine derivatives can interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL’s action are currently unknown due to the lack of research on this specific compound. Typically, the effects would depend on the compound’s mode of action and the biochemical pathways it influences .

Eigenschaften

IUPAC Name |

(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVGDTRCZVNHGX-RTBURBONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)